

A Comprehensive Technical Guide to the Spectroscopic Data of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromopicolinic acid**

Cat. No.: **B189399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **6-bromopicolinic acid**, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes generalized experimental protocols for acquiring such data, aimed at ensuring reproducibility and accuracy in research settings.

Spectroscopic Data Summary

The molecular formula for **6-Bromopicolinic acid** is $C_6H_4BrNO_2$, with a molecular weight of 202.01 g/mol. The spectroscopic data presented below are essential for the structural elucidation and purity assessment of this compound.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data (Predicted)

While specific experimental data for **6-Bromopicolinic acid** was not found in the search results, the following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of similar pyridine-based carboxylic acids and general principles of NMR spectroscopy.[\[1\]](#)

Protons on Pyridine Ring	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-3	7.8 - 8.2	d	~8.0
H-4	7.6 - 8.0	t	~7.8
H-5	7.9 - 8.3	d	~7.6
Carboxylic Acid Proton	10.0 - 13.0	br s	-

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts for **6-Bromopicolinic acid** are listed below. These are estimated based on typical values for substituted pyridines and carboxylic acids.[2][3]

Carbon Atom	Predicted Chemical Shift (δ) [ppm]
C-2 (Carboxylic Acid)	165 - 175
C-3	125 - 135
C-4	138 - 148
C-5	122 - 132
C-6 (C-Br)	140 - 150
Carbonyl Carbon (C=O)	170 - 185

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic absorption bands for **6-Bromopicolinic acid**.[4][5][6]

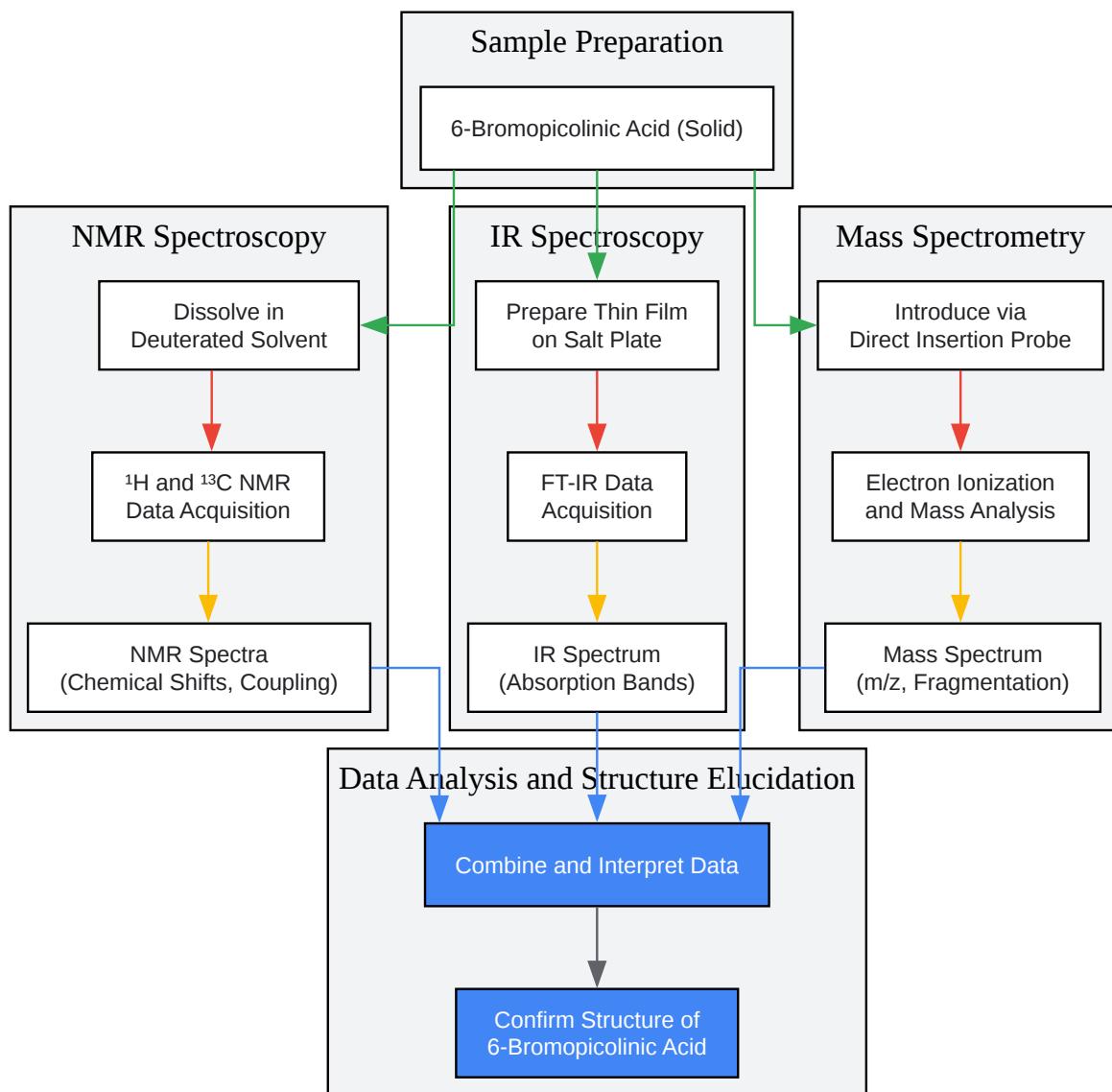
Wavenumber (cm ⁻¹)	Bond	Functional Group	Intensity
2500-3300	O-H	Carboxylic Acid	Broad
1690-1760	C=O	Carboxylic Acid	Strong
1550-1600	C=C, C=N	Aromatic Ring	Medium-Strong
1000-1200	C-O	Carboxylic Acid	Medium
515-690	C-Br	Bromoalkane	Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **6-Bromopicolinic acid**, electron ionization (EI) is a common method.[7][8]

m/z	Interpretation
201/203	[M] ⁺ Molecular ion peak (presence of Br isotopes ⁷⁹ Br and ⁸¹ Br in a ~1:1 ratio)
184/186	[M-OH] ⁺
156/158	[M-COOH] ⁺
77	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **6-Bromopicolinic acid**.


- Sample Preparation:
 - Weigh 5-10 mg of **6-Bromopicolinic acid** for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.

- Data Acquisition:[9]
 - ^1H NMR:
 - Use a standard one-pulse sequence.
 - Set the spectral width to 0-15 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to 0-220 ppm.
 - A greater number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C .[10]
- Data Processing:
 - Apply Fourier transformation to the acquired data.
 - Phase the spectrum and apply a baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Sample Preparation (Thin Solid Film Method):[11]
 - Dissolve a small amount of **6-Bromopicolinic acid** in a volatile solvent (e.g., methylene chloride or acetone).
 - Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:[12]

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty salt plate.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the significant absorption peaks.
- Sample Introduction:[8]
 - Introduce a small amount of the solid **6-Bromopicolinic acid** sample into the mass spectrometer via a direct insertion probe.
 - The sample is heated to ensure it is in the gas phase.
- Ionization and Analysis:[7]
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
- Data Interpretation:[13]
 - The mass spectrum is plotted as relative abundance versus m/z.
 - Identify the molecular ion peak, which corresponds to the molecular weight of the compound. The characteristic isotopic pattern for bromine should be observed.[14]
 - Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **6-Bromopicolinic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. Spectroscopy ¹³C NMR and ¹H NMR - Mesbah Energy [irisotope.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. asdlib.org [asdlib.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of 6-Bromopicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189399#spectroscopic-data-nmr-ir-ms-for-6-bromopicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com